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Compound Name:

ylpyridazine
CAS No.: 1472021-67-2
Cat. No.: B2757398

Get Quote

Executive Summary

The pyrazolylpyridazine scaffold represents a privileged biheterocyclic system in modern
medicinal chemistry and agrochemical development. By covalently linking a tt-deficient
pyridazine ring with a 1t-excessive pyrazole ring, researchers can engineer a "push-pull"
electronic system. This unique architecture allows for highly regioselective functionalization,
enabling the precise tuning of lipophilicity and hydrogen-bonding capabilities necessary for
engaging complex biological targets, ranging from metabolic enzymes to epigenetic
modulators.

Chemical Architecture: The Push-Pull Paradigm

From a mechanistic standpoint, the utility of pyrazolylpyridazines stems from the contrasting
electron densities of its constituent rings. The pyridazine core is highly tt-electron deficient,
making it an excellent candidate for Nucleophilic Aromatic Substitution ( SNAr ) at the C-3 and
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C-6 positions[1]. Conversely, the pyrazole ring is Tt-excessive, which directs electrophilic
attacks (such as halogenation or nitration) almost exclusively to the C-4' position[1].

Understanding this causality is critical for rational drug design: you utilize the pyridazine ring to
anchor the molecule in the hinge region of kinases or the active site of enzymes via hydrogen
bonding, while you functionalize the pyrazole ring to optimize hydrophobic interactions and
pharmacokinetic properties.

Advanced Synthetic Workflows: Overcoming
Activation Barriers

Historically, synthesizing these biheterocycles required prolonged refluxing in harsh solvents,
leading to thermal degradation and poor atom economy. As application scientists, we now
prioritize sonochemical green synthesis.

Why ultrasound? Acoustic cavitation generates transient microbubbles in the solvent. The
implosion of these bubbles creates localized hotspots with extreme temperatures and
pressures, overcoming the activation energy barriers of the SNAr and cyclization steps
instantaneously. This accelerates the reaction without raising the bulk temperature of the
vessel, preserving sensitive functional groups and increasing yields to ~80%][2].
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Caption: Sonochemical synthesis workflow for pyrazolylpyridazine derivatives.

Pharmacological Landscape: Target Specificity

The modular nature of pyrazolylpyridazines has led to their successful deployment against
diverse biological targets:

Metabolic Disorders (a-Glucosidase Inhibition): Fusion reactions of the core scaffold with
various amines yield potent yeast a-glucosidase inhibitors. Specifically, the introduction of an
m-chloroaniline group at the pyridazine ring produces a highly potent inhibitor ( IC50
=19.27uM ), which is critical for blunting postprandial hyperglycemia in diabetic models[3].

Oncology (Epigenetic Modulation): Substituted pyrazolylpyridazines have been patented as
robust inhibitors of histone demethylase enzymes. By preventing the demethylation of critical
regulatory histones, these compounds restore normal gene expression profiles, showing
significant therapeutic potential against prostate, breast, and bladder carcinomas[4].
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e Agrochemicals (Antifungal & Plant Growth): The conversion of the core into
pyrazolylpyridazine-3-thione derivatives yields compounds with potent antifungal activity and
pronounced plant growth-stimulating effects, making them valuable in crop protection[2].

Pyrazolylpyridazine Scaffold

Pyrazole Ring (1t-excessive) Pyridazine Ring (mt-deficient)

Lipophilicity

(Electrophilic Subs (C-4'D G\Iucleophilic Subs (C-SD

Histone Demethylase a-Glucosidase

Click to download full resolution via product page

Caption: Structure-Activity Relationship (SAR) mapping of pyrazolylpyridazines.

Validated Experimental Methodologies

To ensure scientific integrity, protocols must be self-validating. Below are the standardized
methodologies for synthesizing the core scaffold and evaluating its metabolic inhibitory profile.

Protocol A: Sonochemical Synthesis of 3-Chloro-6-(3,5-
dimethyl-1H-pyrazol-1-yl)pyridazine
Causality: We utilize ultrasound to bypass thermal degradation. The reaction is self-validated

via real-time TLC and NMR; the emergence of a singlet at ~ & 6.05 ppm in 1H NMR confirms
the formation of the pyrazole C-4 proton[1].
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« Initiation: Dissolve 10 mmol of 3,6-dichloropyridazine in 20 mL of absolute ethanol in a
sonication flask.

e Nucleophilic Attack: Add 12 mmol of hydrazine hydrate dropwise. Subject the mixture to
ultrasonic irradiation (20 kHz, 300 W) for 30 minutes at ambient temperature.

» Intermediate Isolation: Filter the resulting precipitate (3-chloro-6-hydrazinylpyridazine), wash
with cold ethanol, and dry under vacuum.

e Cyclization: Suspend the intermediate in 20 mL of ethanol and add 12 mmol of pentane-2,4-
dione (acetylacetone).

e Final Sonication: Sonicate for an additional 45 minutes. The acoustic cavitation forces the
rapid condensation of the hydrazine moiety with the diketone.

 Purification: Evaporate the solvent and recrystallize the crude product from an ethanol/water
mixture to yield the pure biheterocycle.

Protocol B: In Vitro Yeast a-Glucosidase Inhibition
Assay

Causality: This assay utilizes p-nitrophenyl- a -D-glucopyranoside (pNPG) as a substrate. The
enzyme cleaves pNPG to release p-nitrophenol, a yellow chromophore. The assay is self-
validating: Acarbose must be run in parallel. If the IC500f Acarbose deviates from the historical
baseline (~35 uM ), the plate is rejected, ensuring the trustworthiness of the novel compound
data[3].

o Preparation: Prepare a 0.1 M phosphate buffer (pH 6.8). Dissolve the yeast a-glucosidase
enzyme to a concentration of 0.1 U/mL.

e Incubation: In a 96-well plate, combine 20 pL of the enzyme solution with 10 L of the test
pyrazolylpyridazine compound (dissolved in DMSO, serially diluted). Incubate at 37°C for 15
minutes to allow pre-binding.

o Reaction Initiation: Add 20 pL of 5 mM pNPG substrate to each well. Incubate for exactly 20
minutes at 37°C.
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o Termination: Stop the reaction by adding 50 pL of 0.2 M Na2CO3. The alkaline shift halts
enzyme activity and maximizes the absorbance of the released p-nitrophenol.

e Quantification: Read the absorbance at 405 nm using a microplate reader. Calculate the

IC50using non-linear regression analysis.

Quantitative SAR Data

The following table summarizes the structure-activity relationship metrics of key

pyrazolylpyridazine derivatives, demonstrating how specific functional group substitutions

dictate biological targeting.

. Primary . )
Compound Substituent . ; Activity Metric
. Biological Source
Scaffold Modification | Result
Target
Pyrazolylpyridazi  m-Chloroaniline Yeast a- IC50 3]
ne Amine at C-3 Glucosidase =19.27+0.005uM
Pyrazolylpyridazi  S-Alkyl/Arylat C-  Fungal Moderate to High 2]
ne Thione 3 Pathogens Inhibition
Pyrazolylpyridazi Gram-positive ~70% Growth
Halogens at C-4' ) o [1]
ne Core Bacteria Inhibition
Substituted ) ] ) ) ]
_ Carboxylic Acid Histone Anti-neoplastic
Pyrazolylpyridazi o [4]
Bioisosteres Demethylase (Cancer)
ne
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+ Histone demethylase inhibitors (W0O2014089364A1)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2757398?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

